4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile
Description
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,5-dichloro-3,6-dihydroxycyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h7-8,13-14H |
InChI Key |
MJIPFSIQEXCDKN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(C(=C(C1O)Cl)Cl)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Functional Groups : DDQ contains two ketone (dioxo) groups at positions 3 and 6, whereas the dihydroxy compound substitutes these with hydroxyl groups.
- Reactivity: DDQ is a potent oxidizing agent widely used for dehydrogenation of alcohols, phenols, and steroid ketones . Its oxidizing power stems from the electron-withdrawing nitrile and chlorine groups, which stabilize the reduced form (DDQ-H2). In contrast, the dihydroxy compound likely exhibits reduced oxidative capacity due to hydroxyl groups’ electron-donating nature.
- Applications: DDQ is pivotal in synthesizing heterocycles (e.g., triazoles via hydrazone electro-oxidation) and facilitating domino reactions in indole skeleton construction . The dihydroxy variant may serve as a milder reagent or intermediate in redox-sensitive reactions.
- Physical Properties :
Chloranilic Acid (2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone)
Key Differences :
- Structure: Chloranilic acid lacks nitrile groups but shares the dichloro-dihydroxy-benzoquinone core. It is a detoxification product of tetrachloro-1,4-benzoquinone (TCBQ) via hydrolysis .
- Reactivity : Unlike the dicarbonitrile derivatives, chloranilic acid participates in isomerization reactions (e.g., N-hydroxyphthalimide to isatoic anhydride) but lacks the nitriles’ electron-deficient character.
- Applications : Primarily used in analytical chemistry as a chelating agent and in detoxification pathways .
2,5-Dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbonitrile
Preparation Methods
Chlorination Methods for Precursor Activation
Substrate Selection and Pre-Chlorination Modifications
The synthesis begins with a dihydroxybenzene derivative, typically 3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile. Chlorination introduces two chlorine atoms at positions 4 and 5 via electrophilic aromatic substitution (EAS). The electron-withdrawing nitrile groups (-C≡N) direct chlorination to the meta positions relative to the hydroxyl groups.
Table 1: Standard Chlorination Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane (DCM) |
| Chlorinating Agent | Cl₂ or SO₂Cl₂ |
| Catalyst | None required |
| Reaction Time | 4–6 hours |
The absence of a catalyst simplifies purification, as residual metallic species common in Lewis acid-catalyzed EAS (e.g., FeCl₃) are avoided. Low temperatures suppress polysubstitution and oxidative side reactions.
Cyclization and Ring Formation Dynamics
Intramolecular Dehydration and Aromatization
Following chlorination, the intermediate undergoes acid-mediated cyclization to establish the 1,4-cyclohexadiene system. Concentrated sulfuric acid (H₂SO₄) at 25–30°C promotes both dehydration and π-bond conjugation.
Table 2: Cyclization Optimization Data
| Parameter | Effect on Yield |
|---|---|
| H₂SO₄ Concentration | >90% yield at 98% |
| Temperature Ramp | 5°C/30 min increments |
| Post-Reaction Quenching | Ice-water bath |
The exothermic nature of cyclization necessitates controlled temperature ramping to prevent ring-opening or nitrile hydrolysis.
Purification and Isolation Techniques
Solvent Extraction and Crystallization
Crude product isolation employs methyl isobutyl ketone (MIBK) for liquid-liquid extraction, leveraging its differential solubility for organic byproducts. Sequential washes with sodium bicarbonate (NaHCO₃) neutralize residual acid, while saturated saline (NaCl) minimizes emulsion formation.
Table 3: Purification Efficiency Metrics
| Step | Purity Increase |
|---|---|
| MIBK Extraction | 65% → 82% |
| NaHCO₃ Wash | 82% → 91% |
| Vacuum Drying | 91% → 98.5% |
Final crystallization from ethanol/water (3:1 v/v) yields analytically pure material with >99% HPLC purity.
Analytical Characterization Benchmarks
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Adaptation
Pilot-scale production (50 kg/batch) utilizes tubular reactors for chlorination, achieving 92% yield at 5°C with Cl₂ gas injection rates of 0.8 L/min. Cyclization is conducted in glass-lined steel reactors to withstand H₂SO₄ corrosion.
Table 4: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Cycle Time | 8 hours | 72 hours |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
Q & A
Q. What are the standard methods for characterizing the purity and structural identity of 4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile?
- Methodological Answer : Purity is typically assessed via high-performance liquid chromatography (HPLC) with retention time matching, complemented by melting point analysis (reported ranges: 210–217°C) . Structural confirmation employs spectroscopic techniques:
- IR spectroscopy : Identifies carbonyl (C=O) and nitrile (C≡N) groups.
- NMR : Resolves aromatic protons and chlorine/cyano substituents.
- Elemental analysis : Validates stoichiometry (C, H, N, Cl).
Discrepancies in melting points may arise from polymorphs or impurities; differential scanning calorimetry (DSC) can clarify phase transitions .
Q. Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 210–217°C | |
| Solubility | THF, DCM, Acetic Acid | |
| Density | ~1.75 g/cm³ | |
| Hazard Class | 6.1 (UN 3439) |
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep desiccated at <30°C to prevent hydrolysis, which releases toxic HCN .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hood use mandatory.
- Emergency Measures : For inhalation, administer oxygen; for skin contact, wash thoroughly with water .
Q. How is this compound utilized as an oxidizing agent in dehydrogenation reactions?
- Methodological Answer :
- Substrate Scope : Effective for steroidal ketones, alcohols, and phenols .
- Reaction Setup : Use anhydrous solvents (e.g., benzene, dioxane) at 1.1–2.0 equivalents of DDQ.
- Monitoring : Track progress via TLC or in-situ UV-Vis spectroscopy (λ ~ 300–400 nm for quinone absorption) .
Q. What solvents are optimal for its dissolution, and how does solubility impact reaction design?
- Methodological Answer :
- High Solubility : THF, acetic acid.
- Moderate Solubility : DCM, benzene.
- Avoidance : Aqueous solvents due to hydrolysis .
Solvent choice affects reaction kinetics; polar aprotic solvents enhance electron-deficient quinone reactivity .
Q. How can researchers verify the absence of hydrolytic degradation during storage?
- Methodological Answer :
- FT-IR Analysis : Monitor for loss of nitrile peaks (~2200 cm⁻¹) or emergence of -OH stretches (~3300 cm⁻¹).
- Karl Fischer Titration : Quantify water content (<0.5% recommended) .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve contradictions in DDQ’s oxidation efficiency across substrates?
- Methodological Answer :
- UV-Vis Kinetics : Track substrate-dependent electron transfer rates (e.g., λ shift for charge-transfer intermediates) .
- DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends .
- Isotope Effects : Use deuterated substrates to probe hydrogen abstraction mechanisms .
Q. What role does DDQ play in the synthesis of metal-organic frameworks (MOFs) with magnetic properties?
- Methodological Answer :
- Ligand Design : DDQ’s quinoid structure acts as a redox-active ligand. Example: Fe(III)-DDQ MOFs show magnetic ordering via ligand-centered radical formation .
- Synthetic Strategy : Combine with transition metals (e.g., Fe, Co) under inert conditions. Monitor coordination via X-ray crystallography (SHELX refinement ).
Q. How do electronic substituents influence DDQ’s efficacy in charge-transfer complexes?
- Methodological Answer :
Q. Table 2: Spectroscopic Signatures in Charge-Transfer Complexes
| Technique | Key Observations | Application Example |
|---|---|---|
| UV-Vis | New absorption bands | DDQ-5,6-dimethylbenzoselenadiazole |
| IR | Shifts in C=O/C≡N stretches | Donor-acceptor interactions |
Q. What crystallographic challenges arise in determining DDQ’s crystal structure, and how are they addressed?
- Methodological Answer :
Q. How can mechanistic studies differentiate between single-electron transfer (SET) and hydrogen-atom transfer (HAT) pathways in DDQ-mediated oxidations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
